molecular formula C4H4ClN3O2 B1417560 4-Chloro-3-methyl-5-nitro-1H-pyrazole CAS No. 512810-26-3

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No. B1417560
M. Wt: 161.55 g/mol
InChI Key: RVRMXEGIHGSLHB-UHFFFAOYSA-N
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Description

“4-Chloro-3-methyl-5-nitro-1H-pyrazole” is a chemical compound1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies23. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles3. However, the specific synthesis process for “4-Chloro-3-methyl-5-nitro-1H-pyrazole” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “4-Chloro-3-methyl-5-nitro-1H-pyrazole” is not explicitly provided in the available literature. However, the structure of similar pyrazole derivatives has been discussed4.



Chemical Reactions Analysis

Various chemical reactions involving pyrazole derivatives have been reported3. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles3. However, specific chemical reactions involving “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly mentioned in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly provided in the available literature.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 4-Chloro-3-methyl-5-nitro-1H-pyrazole has been used in synthesizing various derivatives. For instance, its reaction with different acid esters in the presence of potassium carbonate leads to functionalized pyrazole derivatives and bicyclic ensembles, which are promising for further chemical applications (Savosik et al., 2006).
  • Chemical Reactions and Products : The compound has been involved in the synthesis of several 4-substituted-3,5-bis(2-pyridyl)-1H-pyrazoles under mild conditions, yielding high yields and characterized structures (Wei Zhang et al., 2006).

Biological and Environmental Impact

  • Impact on Plants : It has been used as a plant growth regulator in citrus abscission. Studies in Arabidopsis show that it promotes starch degradation and senescence-related symptoms, influencing genes related to stress, anoxia, and detoxification (Alférez et al., 2007).
  • Molecular Interactions : Investigations into the molecular structures of derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, reveal hydrogen-bonded chains and sheets, contributing to understanding the compound's interactions at a molecular level (Portilla et al., 2007).

Pharmacological and Therapeutic Applications

  • Synthesis for Medical Research : Research includes synthesizing novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles, which have been evaluated for antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities, demonstrating its potential in medical research (Zapol’skii et al., 2022).

Agricultural Applications

  • Uptake in Citrus Plants : Studies on the uptake and distribution of 14C-labelled 4-Chloro-3-methyl-5-nitro-1H-pyrazole in citrus fruits show its limited lateral movement and concentration primarily in the peel, with implications for agricultural practices (Kossuth et al., 1978).

Safety And Hazards

The safety and hazards associated with “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly mentioned in the available literature.


Future Directions

The future directions for the research and application of “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly mentioned in the available literature.


Please note that while I strive to provide accurate and up-to-date information, the details provided should be verified with a reliable source due to the limited availability of specific information on “4-Chloro-3-methyl-5-nitro-1H-pyrazole”.


properties

IUPAC Name

4-chloro-3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRMXEGIHGSLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344197
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-5-nitro-1H-pyrazole

CAS RN

512810-26-3
Record name 4-Chloro-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitropyrazole 9 (10.0 g, 78.68 mmol) was dissolved in a mixture of chloroform (500 mL) with 1 drop DMF. To this was added sulfuryl chloride (9.60 mL, 14.33 g, 118.0 mmol) and the mixture heated to reflux for 20 hour at 115° C. external temperature. After additional 48 hours stirring at ambient temperature the mixture was evaporated to dryness in vacuo, dichloromethane (250 mL) added and the solution again evaporated in vacuo. Crude 15 was purified by column chromatography (1 kg SiO2, 0-10% methanol in DCM) yielding pure 15 (11.7 g, 72.42 mmol, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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